molecular formula C18H20N2O4 B12127313 N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide

N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide

Cat. No.: B12127313
M. Wt: 328.4 g/mol
InChI Key: NNXVDDORYDTIQP-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a 4-methylphenyl group and a morpholine ring.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C18H20N2O4/c1-13-4-6-14(7-5-13)16(21)17(20-8-11-23-12-9-20)19-18(22)15-3-2-10-24-15/h2-7,10,17H,8-9,11-12H2,1H3,(H,19,22)

InChI Key

NNXVDDORYDTIQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CO2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide typically involves the condensation of 4-methylphenylacetic acid with morpholine and furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the morpholine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted furan or morpholine derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, particularly in the furan-carboxamide and morpholine-containing classes. Below is a systematic comparison based on substituents, physicochemical properties, and reported activities.

Morpholine-Containing Analogs
Compound Name Molecular Formula Key Substituents Physicochemical Properties Notable Findings References
N-[2-(4-Methylphenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide C₁₉H₂₂N₂O₃ 4-Methylphenyl, morpholine MW: 338.39; logP: ~1.6 Structural analog with similar backbone; no explicit bioactivity reported.
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}furan-2-carboxamide C₁₉H₂₅N₃O₃ 4-Dimethylaminophenyl, morpholine MW: 343.42; logP: 1.65; PSA: 46.93 Enhanced polarity due to dimethylamino group; potential CNS activity inferred from logP/PSA.
N-[2-(4-Methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide C₁₉H₂₂N₂O₄ 4-Methylphenyl, morpholin-2-oxoethyl MW: 354.40 (estimated) Unique oxoethyl linker; likely improved metabolic stability.

Key Observations :

  • The oxoethyl linker in the target compound may reduce conformational flexibility, enhancing target selectivity .
Furan-2-Carboxamide Derivatives with Aromatic Substituents
Compound Name Molecular Formula Key Substituents Melting Point (°C) Reported Activity References
5-Nitro-N-(4-acetylaminophenyl)furan-2-carboxamide C₁₄H₁₃N₃O₅ 5-Nitro, 4-acetylaminophenyl 238–240 Urea transport inhibition; diuretic activity.
Ortho-Fluorofuranyl fentanyl C₂₄H₂₈FN₃O₂ 2-Fluorophenyl, piperidine N/A Opioid receptor agonist; controlled substance.
(E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide C₂₀H₁₇NO₃ 4-Methoxystyryl, phenyl N/A Chemopreventive activity in HCT116 cells.

Key Observations :

  • Nitro-substituted analogs (e.g., ) exhibit diuretic activity, suggesting the furan-carboxamide scaffold’s versatility in targeting membrane transporters.
  • Opioid-related analogs (e.g., ) highlight the critical role of aryl substituents in receptor binding, contrasting with the target compound’s morpholine group.
Heterocyclic Variations
Compound Name Molecular Formula Key Heterocycles Physicochemical Properties Notable Findings References
5-[(4-Bromobenzene-1-sulfonyl)methyl]-N-[2-(4-methylphenyl)ethyl]furan-2-carboxamide C₂₂H₂₁BrN₂O₅S Bromobenzene sulfonyl, methylphenyl MW: 505.38 Bulky sulfonyl group reduces solubility; antiviral potential inferred.
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide C₁₇H₁₄N₂O₅S Chromene, thiazolidinone N/A Antibacterial activity; crystallographically characterized.

Key Observations :

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